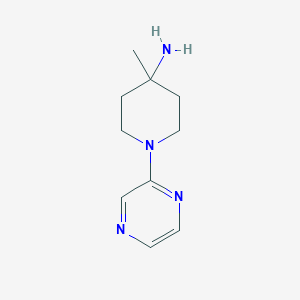

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Beschreibung

Contextualization within Piperidine (B6355638) and Pyrazine (B50134) Heterocyclic Chemistry

The structure of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine places it at the intersection of piperidine and pyrazine chemistry. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its conformational flexibility and ability to interact with biological targets. The pyrazine ring is an electron-deficient aromatic system that can participate in various chemical reactions and biological interactions. The combination of these two heterocycles suggests a molecule with potential for diverse chemical modifications and biological activities.

Significance of Piperidine and Pyrazine Motifs in Contemporary Medicinal Chemistry and Drug Discovery Research

Both piperidine and pyrazine motifs are considered "privileged structures" in drug discovery, as they are frequently found in biologically active compounds and approved drugs.

Piperidine Motif: The piperidine scaffold is a key component in a wide array of pharmaceuticals. Its saturated, six-membered ring structure allows for precise three-dimensional arrangements of substituents, which is crucial for selective binding to biological targets.

Pyrazine Motif: Pyrazine rings are present in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can engage in π-stacking interactions, contributing to drug-receptor binding.

The incorporation of both motifs into a single molecule, as in the hypothetical this compound, is a common strategy in medicinal chemistry to explore new chemical space and develop compounds with novel or improved therapeutic properties.

Overview of the Research Landscape for Piperidine-Pyrazine Hybrid Compounds

While specific data on this compound is lacking, the broader class of piperidine-pyrazine hybrid compounds is an active area of research. Scientists synthesize and evaluate these hybrids for a variety of therapeutic applications, leveraging the combined properties of the two heterocyclic systems. Research in this area often focuses on structure-activity relationship (SAR) studies to understand how modifications to the piperidine or pyrazine rings, as well as the linker connecting them, affect biological activity. The exploration of such hybrids continues to be a promising avenue for the discovery of new drug candidates.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methyl-1-pyrazin-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-10(11)2-6-14(7-3-10)9-8-12-4-5-13-9/h4-5,8H,2-3,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMNSSUBWODQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=NC=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 1 2 Pyrazinyl 4 Piperidinamine

Specific Synthetic Routes to 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

While a specific, documented synthetic route for this compound is not extensively reported in publicly available scientific literature, a plausible and efficient synthesis can be postulated based on well-established chemical transformations. The logical approach involves the synthesis of two key precursors: a 4-methyl-4-aminopiperidine derivative and an activated pyrazine (B50134) species, followed by their coupling.

Precursor Chemistry and Intermediate Transformations in the Synthesis of this compound

A likely synthetic strategy would involve the preparation of 4-amino-4-methylpiperidine and a suitable pyrazine derivative, such as 2-chloropyrazine (B57796), followed by a cross-coupling reaction.

Synthesis of 4-amino-4-methylpiperidine Precursor:

The synthesis of the 4-amino-4-methylpiperidine core can be achieved through a variety of methods, often starting from a protected 4-piperidone (B1582916) derivative. A common approach is the Strecker synthesis, which involves the reaction of a ketone with an amine and a cyanide source.

Alternatively, a reductive amination process on a suitably protected 4-piperidone can yield the desired amine. For instance, N-Boc-4-piperidone can be reacted with an ammonia (B1221849) source in the presence of a reducing agent. To introduce the 4-methyl group, a Grignard reaction on the protected 4-piperidone could be performed, followed by conversion of the resulting tertiary alcohol to an amine.

A multi-step synthesis starting from N-benzyl-4-piperidone could proceed as follows:

Wittig Reaction: Reaction of N-benzyl-4-piperidone with a methylidene phosphorane to introduce the exocyclic double bond.

Hydroboration-Oxidation: Treatment of the resulting alkene with a borane (B79455) reagent followed by oxidation to yield the corresponding primary alcohol.

Mesylation and Azide (B81097) Displacement: Conversion of the alcohol to a mesylate, followed by nucleophilic substitution with sodium azide.

Reduction: Reduction of the azide to the primary amine and concomitant debenzylation via catalytic hydrogenation to yield 4-aminomethylpiperidine.

To obtain the specific 4-amino-4-methylpiperidine, a more direct approach from a protected 4-piperidone is necessary. This can involve a Ritter reaction on a tertiary alcohol derived from the reaction of a protected 4-piperidone with a methyl Grignard reagent.

Synthesis of the Pyrazine Precursor:

The pyrazine moiety is typically introduced using an activated pyrazine derivative. 2-Chloropyrazine is a common and commercially available starting material for such reactions. The synthesis of 2-chloropyrazine can be achieved by the direct chlorination of pyrazine vapor at elevated temperatures (150-450 °C) google.com.

Coupling of Precursors:

The final and crucial step in the proposed synthesis is the formation of the C-N bond between the piperidine (B6355638) nitrogen and the pyrazine ring. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose wikipedia.orgacsgcipr.orglibretexts.org. This reaction would involve coupling the protected 4-amino-4-methylpiperidine with 2-chloropyrazine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

A potential synthetic scheme is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Synthesis of N-Boc-4-methyl-4-hydroxypiperidine | N-Boc-4-piperidone | Methylmagnesium bromide in an ethereal solvent | N-Boc-4-methyl-4-hydroxypiperidine |

| 2 | Synthesis of N-Boc-4-amino-4-methylpiperidine | N-Boc-4-methyl-4-hydroxypiperidine | Ritter reaction conditions (e.g., acetonitrile (B52724), acid catalyst) followed by hydrolysis | N-Boc-4-amino-4-methylpiperidine |

| 3 | Synthesis of 2-Chloropyrazine | Pyrazine | Chlorine gas, 150-450 °C | 2-Chloropyrazine |

| 4 | Buchwald-Hartwig Amination | N-Boc-4-amino-4-methylpiperidine, 2-Chloropyrazine | Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP), base (e.g., NaOtBu), toluene | N-Boc protected final compound |

| 5 | Deprotection | N-Boc protected final compound | Acidic conditions (e.g., TFA or HCl in dioxane) | This compound |

General Synthetic Approaches to Piperidine Derivatives Relevant to the Compound Class

The synthesis of the piperidine ring is a well-developed area of organic chemistry, with numerous strategies available for its construction. These methods are broadly applicable to the synthesis of derivatives similar to this compound.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization is a common and effective method for constructing the piperidine ring. These strategies typically involve the formation of a carbon-nitrogen or carbon-carbon bond within an acyclic precursor.

One prominent approach is the intramolecular reductive amination of dicarbonyl compounds. This method offers a direct route to the piperidine skeleton. The use of sugar-derived dicarbonyl substrates allows for the synthesis of polyhydroxypiperidines with controlled stereochemistry.

Another strategy involves the cyclization of amino alcohols. A one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols using thionyl chloride, which circumvents the need for traditional protection-deprotection sequences organic-chemistry.org.

Catalytic Hydrogenation and Reduction Methods for Piperidine Synthesis

Catalytic hydrogenation of pyridine (B92270) derivatives is a widely used method for the synthesis of piperidines. This approach benefits from the ready availability of a vast array of substituted pyridines. Various catalysts can be employed, including rhodium, ruthenium, and palladium on carbon organic-chemistry.org. A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source provides a practical alternative that avoids the need for high-pressure hydrogen gas organic-chemistry.org.

Reductive amination of glutaraldehyde (B144438) or its derivatives with a primary amine is another effective reduction-based method for piperidine synthesis.

Radical-Mediated Amine Cyclization Techniques

Radical cyclizations offer a powerful tool for the formation of the piperidine ring, often under mild conditions. These reactions typically involve the generation of a radical on an acyclic precursor, which then undergoes an intramolecular cyclization.

A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates organic-chemistry.org. The diastereoselectivity of this reaction can be enhanced by using tris(trimethylsilyl)silane (B43935) as the radical mediator instead of the more traditional tributyltin hydride organic-chemistry.org.

Electroreductive Cyclization in Piperidine Synthesis

Electroreductive cyclization presents a green and efficient alternative for the synthesis of piperidine derivatives. This method utilizes an electric current to drive the cyclization reaction, often avoiding the need for harsh chemical reagents.

A successful approach involves the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor. This technique provides good yields of the target piperidine derivatives and is scalable for preparative synthesis. The mechanism involves the initial reduction of the imine to a radical anion, which then undergoes a nucleophilic attack on the dihaloalkane, followed by a further one-electron reduction and subsequent intramolecular cyclization.

| Synthetic Approach | Description | Key Features |

| Intramolecular Cyclization | Formation of the piperidine ring from an acyclic precursor through an intramolecular bond-forming reaction. | Versatile, allows for stereocontrol, can be catalyzed by various metals. |

| Catalytic Hydrogenation | Reduction of a pyridine ring to a piperidine ring using a catalyst and a hydrogen source. | Utilizes readily available starting materials, various catalysts can be used. |

| Radical-Mediated Cyclization | Formation of the piperidine ring via an intramolecular radical cyclization reaction. | Often proceeds under mild conditions, can provide access to complex substitution patterns. |

| Electroreductive Cyclization | Use of an electric current to drive the intramolecular cyclization to form the piperidine ring. | Environmentally friendly, avoids harsh reagents, can be performed in a flow reactor. |

Other Relevant Organic Reactions for Piperidine Scaffold Construction (e.g., Reductive Amination, Alkylation)

The construction of the 4-methyl-4-aminopiperidine core of the target molecule can be achieved through several established synthetic routes. Reductive amination and alkylation reactions are particularly relevant and widely employed for the formation of substituted piperidines.

Reductive Amination: This powerful C-N bond-forming reaction is a cornerstone in the synthesis of amines. In the context of 4-methyl-4-aminopiperidine, a common strategy involves the reaction of a suitable N-protected 4-piperidone derivative with an amine in the presence of a reducing agent. For instance, N-Boc-4-piperidone can be reacted with an ammonia equivalent, followed by reduction, to introduce the amino group at the C4 position. The methyl group can be introduced either before or after the amination step, for example, through the use of a 4-methyl-4-piperidone precursor or by subsequent alkylation. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity.

A general scheme for the synthesis of 4-aminopiperidine (B84694) derivatives via reductive amination is the reaction of 1-Boc-4-piperidone with an amine, followed by deprotection. chemicalbook.com The reaction of N-Boc-piperidin-4-one with 3,4-dichloroaniline (B118046) has been successfully used to synthesize N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net

Alkylation: Alkylation reactions provide another versatile approach to constructing the piperidine scaffold. This can involve the N-alkylation of a pre-existing piperidine ring or the alkylation of a suitable precursor to form the ring. For the synthesis of the target molecule, N-alkylation of a 4-methyl-4-aminopiperidine derivative with a reactive pyrazine species, such as a 2-halopyrazine, is a key step. The direct alkylation of amines with alkyl halides is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org However, a significant challenge in the alkylation of primary or secondary amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com To circumvent this, reductive amination is often the preferred method for the controlled synthesis of more substituted amines from less substituted ones. masterorganicchemistry.com In some cases, selective monoalkylation of amines can be achieved under specific conditions. nih.gov

| Reaction Type | Starting Materials | Reagents | Key Features | Potential Challenges |

| Reductive Amination | N-protected-4-piperidone, Amine | NaBH(OAc)₃, NaBH₃CN | Mild reaction conditions, good functional group tolerance. | Requires a ketone precursor. |

| Alkylation | Amine, Alkyl halide | Base (e.g., K₂CO₃, Et₃N) | Direct C-N bond formation. | Overalkylation, potential for side reactions. |

General Synthetic Approaches to Pyrazine Derivatives and their Integration

The pyrazine ring is a common motif in many biologically active compounds and its synthesis and functionalization are well-established.

Cyclization Reactions for Pyrazine Ring Systems

The construction of the pyrazine ring typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This classical approach offers a straightforward route to symmetrically substituted pyrazines. Another powerful method is the dehydrogenative self-coupling of 2-amino alcohols, which can be catalyzed by transition metals like manganese, providing an atom-economical and environmentally benign route to 2,5-disubstituted pyrazines. nih.gov Other methods for pyrazine synthesis include reactions starting from α-halo ketones or the condensation of diamines with epoxides. nih.gov More recent approaches involve the cyclization of N-allyl malonamides. rsc.orgresearchgate.netrsc.org

| Cyclization Method | Precursors | Key Features |

| Condensation | 1,2-diamine, 1,2-dicarbonyl | Classical and straightforward. |

| Dehydrogenative Coupling | 2-amino alcohols | Atom-economical, forms H₂ and H₂O as byproducts. nih.gov |

| From α-halo ketones | α-halo ketone, amine | Versatile for introducing substituents. nih.gov |

| From N-allyl malonamides | N-allyl malonamides | Modern approach with good functional group tolerance. rsc.orgresearchgate.netrsc.org |

Derivatization and Coupling Strategies for Pyrazine Moieties

Once the pyrazine ring is formed, it can be further functionalized to introduce the desired substituents. For the synthesis of this compound, a key step is the coupling of the 4-methyl-4-aminopiperidine moiety to the pyrazine ring. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrazine, such as 2-chloropyrazine, reacts with the amino group of the piperidine derivative. acs.org The reactivity of the halopyrazine is enhanced by the electron-withdrawing nature of the nitrogen atoms in the ring.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for the formation of C-N bonds between an aryl halide (the halopyrazine) and an amine (the piperidine derivative).

Stereoselective Synthesis Considerations for Related Chiral Piperidine Structures

While this compound itself is achiral, the introduction of additional substituents on the piperidine ring can create stereocenters, making stereoselective synthesis a critical consideration. The development of stereoselective methods for the synthesis of substituted piperidines is an active area of research due to the prevalence of chiral piperidine motifs in pharmaceuticals.

For related structures, such as cis-3-methyl-4-aminopiperidine derivatives, stereoselective syntheses have been developed. researchgate.net These approaches often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. For instance, the regioselective ring-opening of a chiral epoxide precursor can lead to the formation of a specific diastereomer of a substituted piperidine. researchgate.net Asymmetric hydrogenation of prochiral enamines or pyridinium (B92312) salts is another powerful strategy for establishing stereocenters in the piperidine ring.

While a specific stereoselective synthesis for this compound is not applicable due to its achiral nature, the principles of asymmetric synthesis would be paramount in the preparation of chiral analogs. The choice of a particular stereoselective strategy would depend on the desired stereochemistry and the nature of the substituents on the piperidine ring.

Advanced Computational and Molecular Modeling Studies of 4 Methyl 1 2 Pyrazinyl 4 Piperidinamine and Analogues

Quantum Chemical Analysis of Electronic and Energy Characteristics

Quantum chemical calculations are instrumental in characterizing the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are frequently employed to determine the electronic structure, stability, and reactivity of chemical compounds. These theoretical approaches provide a lens through which the behavior of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine can be predicted and understood.

Theoretical Calculations of Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Theoretical Molecular Orbital Energies and HOMO-LUMO Gap of an Analogous Piperidine (B6355638) Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| ΔE (HOMO-LUMO Gap) | Data not available |

Note: Specific computational data for this compound were not found in the public domain. The table is representative of the parameters that would be calculated in such a study.

Assessment of Thermodynamic Stability through Computational Methods

Computational methods can also be used to assess the thermodynamic stability of a molecule by calculating properties such as the heat of formation and total energy. The optimization of the molecular geometry to find the lowest energy conformation is the first step in these calculations. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure represents a true energy minimum. jksus.org For related piperazine (B1678402) derivatives, DFT calculations have been used to determine the global minimum energy, providing insights into the compound's stability. jksus.org

Table 2: Calculated Thermodynamic Parameters for an Analogous Piperidine Derivative

| Thermodynamic Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | Data not available |

| Heat of Formation (kcal/mol) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: Specific computational data for this compound were not found in the public domain. The table illustrates the typical thermodynamic parameters assessed.

Characterization of Nucleophilic and Electrophilic Centers

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for identifying the nucleophilic and electrophilic sites within a molecule. scilit.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In piperidine and pyrazine (B50134) derivatives, the nitrogen atoms are expected to be primary nucleophilic centers due to the presence of lone pairs of electrons. The MEP analysis helps in understanding the intermolecular interactions, particularly hydrogen bonding, which is crucial for ligand-receptor binding. scilit.com

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand with a biological target, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies can provide valuable predictions about how this compound might interact with various protein targets. The binding affinity, often expressed as a binding energy (kcal/mol), indicates the strength of the interaction. For instance, docking studies on pyrazole (B372694) and pyridine (B92270) derivatives against enzymes like cyclooxygenase-2 (COX-2) have shown binding energies ranging from -9.8 to -10.9 kcal/mol, suggesting strong binding. nih.gov While specific targets for this compound have not been reported in the searched literature, its structural motifs are common in compounds targeting a range of receptors and enzymes.

Table 3: Predicted Binding Affinities of Analogous Compounds with Potential Biological Targets

| Compound/Analogue | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| Pyridine Derivative | Cyclooxygenase-2 (COX-2) | -10.9 |

| Pyrazole Derivative | Cyclooxygenase-2 (COX-2) | -9.8 |

Note: This table presents data for analogous compounds to illustrate the type of information obtained from molecular docking studies. Data for this compound is not available.

Analysis of Putative Protein-Ligand Interactions

Beyond predicting binding affinity, molecular docking simulations reveal the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, in studies of piperazine derivatives, docking analyses have detailed the key amino acid residues involved in forming hydrogen bonds and other non-covalent interactions within the active site of enzymes. jksus.org The analysis of these interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogues.

Molecular Dynamics Simulations for Conformational and Binding Site Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. hilarispublisher.com This technique provides a dynamic, time-dependent view of a ligand-protein complex, offering deeper insights than the static pictures provided by molecular docking. hilarispublisher.com For analogues of this compound, MD simulations are employed to assess the stability of docking poses, explore the conformational flexibility of the ligand within the binding site, and identify key amino acid residues that form stable interactions. rsc.orgnih.gov

Simulations, often run for periods of 50 to 100 nanoseconds, can reveal whether a docked compound remains stably bound or undergoes significant conformational changes. nih.govnih.gov A key metric for assessing stability is the root-mean-square deviation (RMSD), where low fluctuations suggest a stable binding mode. nih.gov For example, MD studies on piperidine-based sigma receptor 1 (S1R) ligands have been used to confirm that the piperidine nitrogen atom forms a crucial and stable interaction with the key residue Glu172. nih.gov Trajectory analysis from these simulations can highlight critical hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern the binding affinity and selectivity of the molecule. nih.gov

Table 1: Representative Findings from MD Simulations of Piperidine/Pyrazine Analogues

| Parameter | Description | Example Finding |

|---|---|---|

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 50-100 ns is common for assessing binding stability. nih.govnih.gov |

| System | The ligand-protein complex solvated in a water box with counter-ions. | A piperidine-based ligand docked into the active site of a target kinase. nih.gov |

| RMSD Fluctuation | A measure of the average change in atomic positions, indicating stability. | Low RMSD fluctuations (< 2 Å) suggest the ligand maintains a stable conformation in the binding pocket. nih.gov |

| Key Interactions | Identification of specific amino acid residues that form persistent bonds with the ligand. | The protonated piperidine nitrogen forming a salt bridge with an aspartate or glutamate (B1630785) residue. nih.gov |

| Conformational Changes | Observation of how the ligand's shape adapts within the binding site over time. | Large fluctuations can indicate an unstable binding pose, with parts of the molecule moving out of the binding pocket. nih.gov |

In Silico Prediction of Biological Activity Spectra and Protein Targets

In silico methods are widely used to predict the biological activity of novel compounds and identify their potential protein targets, thereby reducing the time and cost associated with experimental screening. hilarispublisher.comresearchgate.net These computational approaches utilize a molecule's structure to forecast its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET), as well as its likely biological functions. mdpi.comajol.info

For a molecule like this compound, which features both piperidine and pyrazine rings, prediction algorithms can screen its structure against databases of known protein targets. The piperazine moiety, a close analogue of piperidine, is a component in numerous antibacterial drug scaffolds. mdpi.com Various machine learning models, such as Support Vector Machines (SVM) and k-Nearest Neighbors (k-NN), are trained on large datasets of compounds with known activities to make these predictions. nih.gov The models analyze features like physicochemical properties, functional motifs, and amino acid composition to predict interactions. nih.govmdpi.com Such analyses can generate a spectrum of probable biological activities, suggesting potential therapeutic applications and guiding further experimental validation.

Table 2: Example of a Predicted Biological Activity Spectrum for a Piperidine-Pyrazine Scaffold

| Predicted Target Class | Potential Activity | Basis for Prediction (from Analogues) |

|---|---|---|

| Sigma Receptors (σ1, σ2) | Receptor Antagonism/Agonism | The piperidine moiety is a critical structural element for high affinity at sigma receptors. nih.govmatilda.science |

| Histamine (B1213489) Receptors (H3) | Receptor Antagonism | Piperidine and piperazine derivatives have shown high affinity for the H3 receptor. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various (e.g., modulation of signaling) | Piperidine and pyrazine are common scaffolds in GPCR-targeted ligands. |

| Kinases | Enzyme Inhibition | Many kinase inhibitors incorporate nitrogen-containing heterocyclic rings. |

| Ion Channels | Channel Modulation | The basic amine function can interact with charged residues in channel pores. |

Computational Pharmacophore Modeling for Piperidine and Pyrazine Derivatives

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. semanticscholar.org A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged centers.

For ligands containing piperidine and pyrazine moieties, numerous structure-activity relationship (SAR) studies have been performed to develop common pharmacophore models. nih.gov For instance, a well-established pharmacophore for sigma-1 receptor (S1R) ligands consists of three main sites: a central basic amine that acts as a positive ionizable group, flanked by two hydrophobic domains that bind to corresponding pockets in the receptor. nih.govnih.gov The piperidine nitrogen often serves as this essential basic core. nih.gov These models are invaluable for virtual screening of compound libraries to identify new potential ligands and for guiding the structural optimization of existing leads to improve their binding affinity and selectivity. nih.gov

Table 3: Common Pharmacophoric Features in Piperidine and Pyrazine Derivatives

| Pharmacophoric Feature | Description | Role in Molecular Interaction |

|---|---|---|

| Positive Ionizable (PI) | A basic nitrogen atom (e.g., in the piperidine ring) that is protonated at physiological pH. | Forms critical electrostatic interactions or salt bridges with acidic residues (e.g., Asp, Glu) in the target protein. nih.gov |

| Hydrophobic (H) | Aromatic or aliphatic groups (e.g., phenyl, methyl groups). | Engages in van der Waals interactions with nonpolar pockets in the binding site, contributing to affinity. nih.govnih.gov |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., pyrazine nitrogen) with a lone pair of electrons. | Accepts a hydrogen bond from a donor group (e.g., -NH, -OH) on the protein. |

| Hydrogen Bond Donor (HBD) | An electropositive hydrogen atom attached to an electronegative atom (e.g., the amine group). | Donates a hydrogen bond to an acceptor group (e.g., carbonyl oxygen) on the protein. |

Evaluation of Protonation States and their Influence on Molecular Interactions

The ionization or protonation state of a molecule can dramatically influence its biological activity by altering its solubility, membrane permeability, and ability to interact with its target receptor. For compounds containing basic nitrogen atoms, such as this compound, the protonation state is highly dependent on the pH of the surrounding environment.

Computational methods are used to predict the pKa values of ionizable groups, which in turn allows for the calculation of the percentage of molecules that will be in their protonated (charged) or neutral form at physiological pH (typically ~7.4). nih.gov Studies on related piperidine derivatives have shown that the ability to exist in a protonated state is a critical requirement for binding to certain targets. nih.gov For example, the positively charged nitrogen of the piperidine ring is often essential for locking the ligand into its binding site through a strong electrostatic interaction with an acidic amino acid residue, such as glutamate. nih.gov Compounds with poor basicity that are not significantly protonated at physiological pH often show a marked decrease or complete loss of affinity for such targets. nih.gov Therefore, evaluating the likely protonation state is a fundamental step in predicting a compound's biological potential.

Table 4: Illustrative pH-Dependent Protonation of a Basic Amine Group

| pH | % Protonated Species (Charged, BH+) | % Neutral Species (Uncharged, B) | Influence on Interaction |

|---|---|---|---|

| 5.0 | ~99% | ~1% | Strong potential for electrostatic interactions. |

| 7.4 | >80% | <20% | Favorable for forming key ionic bonds in many biological targets. nih.gov |

| 8.0 | ~50% | ~50% | A mix of species is present; interaction strength may be reduced. |

| 9.5 | <10% | >90% | Electrostatic interactions are significantly weakened or lost. |

Preclinical Pharmacological Activity and Mechanistic Investigations of 4 Methyl 1 2 Pyrazinyl 4 Piperidinamine and Analogues in Vitro Studies

Receptor Binding and Functional Assays

The interaction of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine analogues with a range of G-protein coupled receptors (GPCRs) and other key neurological targets has been a subject of in vitro investigation. These studies are crucial for elucidating the compound's mechanism of action and its potential effects on various physiological processes.

Analogues of this compound, particularly those containing piperidine (B6355638) and piperazine (B1678402) moieties, have been evaluated for their affinity towards histamine (B1213489) receptors. A study investigating a series of such derivatives revealed significant binding at the human histamine H3 receptor (hH3R). Notably, the nature of the cyclic amine (piperidine vs. piperazine) played a critical role in the affinity for both H3 and sigma receptors. For instance, the replacement of a piperazine ring with a piperidine did not significantly alter the high affinity for the H3 receptor in some analogues. nih.govacs.org

One particular piperidine derivative demonstrated a high binding preference for the H3 receptor, suggesting that the piperidine moiety is a key structural feature for this interaction. nih.gov In contrast, a series of amide-piperidine (piperazine) derivatives were found to have low affinity for the histamine H1 receptor, indicating a degree of selectivity among the histamine receptor subtypes. nih.gov

Table 1: In Vitro Histamine H3 Receptor Binding Affinities of Selected Piperidine and Piperazine Analogues

| Compound | Structure | hH3R Ki (nM) |

|---|---|---|

| Analogue 1 (Piperazine) | 4-(pyridin-4-yl)piperazin-1-yl core | 3.17 |

| Analogue 2 (Piperidine) | piperidine core | 7.70 |

| Analogue 3 (Piperidine) | piperidine core | 6.2 |

| Analogue 4 (Piperazine) | 4-(pyridin-4-yl)piperazin-1-yl core | 37.8 |

| Analogue 5 (Piperazine) | 4-(pyridin-4-yl)piperazin-1-yl core | 12.7 |

Data sourced from a study on piperazine and piperidine derivatives. pharm.or.jp

The same series of piperidine and piperazine analogues were also assessed for their affinity towards sigma receptors. The results indicated that many of these compounds interact with both σ1 and σ2 receptors to varying degrees. nih.gov A key finding was that compounds featuring a piperidine moiety generally exhibited a higher affinity for the σ1 receptor compared to the σ2 receptor. nih.govacs.org

The substitution of a piperazine ring with a piperidine in one analogue dramatically increased its affinity for the σ1 receptor by several orders of magnitude, highlighting the structural importance of the piperidine core for sigma-1 receptor binding. nih.gov This suggests that the piperidine ring is a critical structural element for achieving dual affinity for H3 and σ1 receptors. nih.govacs.org

Table 2: In Vitro Sigma Receptor Binding Affinities of Selected Piperidine and Piperazine Analogues

| Compound | Structure | σ1R Ki (nM) | σ2R Ki (nM) |

|---|---|---|---|

| Analogue 1 (Piperazine) | 4-(pyridin-4-yl)piperazin-1-yl core | 1531 | - |

| Analogue 2 (Piperidine) | piperidine core | 3.64 | - |

| Analogue 3 (Piperidine) | piperidine core | 4.41 | 67.9 |

| Analogue 4 (Piperazine) | 4-(pyridin-4-yl)piperazin-1-yl core | 51.8 | - |

| Analogue 5 (Piperazine) | 4-(pyridin-4-yl)piperazin-1-yl core | 37.8 | - |

Data sourced from a study on piperazine and piperidine derivatives. pharm.or.jp

The interaction of pyrazinyl-containing compounds with opioid receptors has been explored to understand their potential analgesic or modulatory effects. In a study focused on opioid receptor antagonists, a series of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives were synthesized and evaluated for their binding affinities at the cloned human mu (µ), delta (δ), and kappa (κ) opioid receptors. nih.gov

One of the lead compounds from this series demonstrated high affinity for the µ-opioid receptor with a Ki value of 0.47 nM and acted as a potent µ-opioid antagonist in vitro with an IC50 of 1.8 nM. nih.gov Conversely, a separate investigation into 2(1H)-pyrazinone derivatives found them to be inactive in opioid receptor binding assays, suggesting that the specific pyrazine (B50134) core and its substitutions are critical for opioid receptor interaction. pharm.or.jp

Table 3: In Vitro Opioid Receptor Binding and Functional Activity of an Octahydro-1H-pyrido[1,2-a]pyrazine Analogue

| Receptor | Binding Affinity (Ki, nM) | Functional Antagonist Activity (IC50, nM) |

|---|---|---|

| Mu (µ) | 0.47 | 1.8 |

| Delta (δ) | >1000 | - |

| Kappa (κ) | >1000 | - |

Data for a potent mu-opioid receptor antagonist analogue. nih.gov

To broaden the understanding of the pharmacological profile of related compounds, a series of novel amide-piperidine (piperazine) derivatives were screened against a panel of neurotransmitter receptors. One particular compound from this series exhibited high affinity for the dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov This multitarget engagement suggests a complex pharmacological profile for such analogues, with the potential to modulate various neurotransmitter systems simultaneously. The affinity for these receptors indicates that compounds with a piperidine or piperazine core can be tailored to interact with a range of CNS targets. nih.gov

Table 4: In Vitro Neurotransmitter Receptor Binding Affinities of a Piperidine-Amide Analogue

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | 10.5 |

| Serotonin 5-HT1A | 1.8 |

| Serotonin 5-HT2A | 2.3 |

| Serotonin 5-HT2C | >1000 |

| Histamine H1 | >1000 |

Data for a multi-target antipsychotic candidate. nih.gov

Enzyme Inhibition Studies

Beyond receptor interactions, the potential of this compound analogues to inhibit key enzymes involved in cellular processes has also been an area of investigation.

Checkpoint Kinase 1 (CHK1) is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. Structure-activity relationship (SAR) studies on a series of piperidine derivatives have been conducted to explore their potential as CHK1 inhibitors. thieme-connect.com

Table 5: In Vitro CHK1 Inhibitory Activity of Selected Piperidine-Containing Analogues

| Compound | CHK1 IC50 (nmol/L) |

|---|---|

| Analogue 6 | 7 |

| Analogue 7 | 6 |

Data from a study on chiral piperidine scaffolds in drug design. thieme-connect.com

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for the production of precursors for DNA, RNA, and protein synthesis. nih.gov Its inhibition can deplete intracellular folates, which are necessary for the synthesis of thymidylate, purine (B94841) nucleotides, and several amino acids, thereby disrupting cell proliferation. nih.gov Consequently, DHFR is a significant target for therapeutic agents in diseases like cancer and microbial infections. nih.govnih.gov

Compounds featuring a piperidine moiety have been investigated as potential DHFR inhibitors. nih.gov The basic nitrogen within the piperidine ring is thought to be key to its interaction with the enzyme's active site, potentially forming hydrogen bonds that enhance binding affinity. nih.gov For instance, a series of novel 4-piperidine-based thiosemicarbazones demonstrated potent inhibitory activity against DHFR, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. nih.govresearchgate.net Similarly, pyrimidine (B1678525) and pyridopyrimidine derivatives have also been identified as human DHFR inhibitors. mdpi.com Given that this compound contains both a piperidine and a pyrazine ring (a diazine related to pyrimidine), it is plausible that it could exhibit DHFR inhibitory activity.

Table 1: In Vitro DHFR Inhibition by Piperidine Analogues

| Compound Class | IC50 Range (µM) | Reference |

|---|---|---|

| 4-Piperidine-based thiosemicarbazones | 13.70 - 47.30 | nih.govresearchgate.net |

| Triazine-benzimidazole analogues | 0.11 - 42.4 | mdpi.com |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. nih.gov

Various compounds incorporating piperidine or related heterocyclic structures have shown potential as cholinesterase inhibitors. For example, a study on benzimidazole-based pyrrole/piperidine hybrids reported moderate to good inhibitory activities against both AChE and BuChE. nih.gov The IC50 values for AChE inhibition in this class of compounds ranged from 19.44 ± 0.60 µM to 36.05 ± 0.4 µM, while BuChE inhibition ranged from 21.57 ± 0.61 µM to 39.55 ± 0.03 µM. nih.gov Similarly, novel pyridazine-containing compounds have been evaluated as potential dual inhibitors of AChE and BuChE. mdpi.com One particularly potent analogue demonstrated an IC50 value of 0.297 µM against BuChE. mdpi.com These findings suggest that the pyrazinyl-piperidine scaffold of this compound may confer cholinesterase inhibitory properties.

Table 2: In Vitro Cholinesterase Inhibition by Piperidine and Pyridazine (B1198779) Analogues

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

|---|---|---|---|

| Benzimidazole-based pyrrole/piperidine hybrids | AChE | 19.44 - 36.05 | nih.gov |

| Benzimidazole-based pyrrole/piperidine hybrids | BuChE | 21.57 - 39.55 | nih.gov |

| Pyridyl–pyridazine derivatives | BuChE | 0.297 - >20 | mdpi.com |

| Uracil derivatives | AChE | 0.088 - 0.388 | nih.gov |

Kinase Inhibitory Assays (e.g., Aurora-B kinase, IKKb)

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. ed.ac.uk Aurora B kinase is a key player in cell division, while IκB kinase (IKKβ) is central to the NF-κB inflammatory signaling pathway. Although direct data on this compound is unavailable, related heterocyclic structures have been shown to inhibit various kinases.

For example, piperazine-based thiazolidinones were identified as potent inhibitors of VEGFR2 tyrosine kinase, with IC50 values below 0.3 µM. researchgate.net Another study found that pyrazolopyridine-piperidine derivatives exhibited anti-MELK (maternal embryonic leucine (B10760876) zipper kinase) activity. researchgate.net The structural similarities between these active compounds and this compound suggest a potential for interaction with kinase targets. The combination of a piperidine ring, which can provide a key interaction point, and an aromatic pyrazine system, which can engage in various binding modes within an ATP-binding pocket, provides a rationale for investigating its kinase inhibitory potential.

Cellular Pathway Modulation and Biological Responses (In Vitro)

Cell Cycle Regulation and Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Disruption of this process is a common strategy for anticancer therapies. nih.gov Several studies have shown that compounds containing piperidine or pyrazine moieties can induce cell cycle arrest, often at the G2/M transition phase. nih.govnih.gov

For instance, a specific dispiropiperazine derivative was found to arrest human cancer cells in the G2/M phase, with IC50 values for anti-proliferative activity ranging from 0.63 to 13 µM across various cell lines. nih.gov This arrest was associated with an increase in the mitotic marker phospho-histone H3, indicating a block during mitosis. nih.gov Another study on piperine, a piperidine alkaloid, demonstrated G2/M arrest in osteosarcoma cells, which was linked to decreased expression of cyclin B1 and altered phosphorylation of cyclin-dependent kinase-1 (CDK1). nih.gov A pyrazine-containing analogue was also shown to arrest colorectal cancer cells at the G2/M phase by stabilizing microtubules. nih.govmdpi.com These mechanisms, involving the disruption of key mitotic proteins and microtubule dynamics, highlight potential pathways through which this compound could exert cytotoxic effects.

Table 3: Cell Cycle Arrest Activity of Piperidine and Pyrazine Analogues

| Compound/Analogue | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Dispiropiperazine derivative (SPOPP-3) | SW480 (colon cancer) | G2/M Arrest | Increased phospho-histone H3 | nih.gov |

| Piperine | HOS, U2OS (osteosarcoma) | G2/M Arrest | Decreased cyclin B1, increased p-CDK1 | nih.gov |

Inflammasome Pathway Modulation (e.g., NLRP3 Inflammasome Activation)

Inflammasomes are multiprotein complexes that play a central role in innate immunity by activating inflammatory cytokines like IL-1β. nottingham.ac.uk The NLRP3 inflammasome, in particular, is activated by a wide range of stimuli and is implicated in numerous inflammatory diseases. nottingham.ac.uknih.gov

The inhibition of the NLRP3 inflammasome is a significant therapeutic goal. Research has shown that compounds with scaffolds related to this compound can modulate this pathway. A series of inhibitors based on a pyridazine (an isomer of pyrazine) scaffold were developed, with one potent compound (P33) inhibiting IL-1β release with an IC50 of 2.7 nM in THP-1 cells. nih.gov Mechanistic studies revealed that this compound directly binds to the NLRP3 protein, preventing the assembly of the inflammasome by suppressing the oligomerization of the adaptor protein ASC. nih.gov Similarly, modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has yielded non-covalent NLRP3 inhibitors. nih.gov These findings suggest that the pyrazinyl-piperidine structure could serve as a pharmacophore for NLRP3 inflammasome inhibition.

Table 4: In Vitro NLRP3 Inflammasome Inhibition by Related Analogues

| Compound/Analogue | Cell Line | IC50 | Mechanism | Reference |

|---|---|---|---|---|

| Pyridazine Scaffold (P33) | THP-1 | 2.7 nM (for IL-1β release) | Direct binding to NLRP3, suppression of ASC oligomerization | nih.gov |

Modulation of DNA Damage Response Pathways

The DNA damage response (DDR) is a network of signaling pathways that detect, signal, and repair DNA lesions to maintain genomic integrity. Key kinases in this pathway include ATM and ATR. Modulation of the DDR is a key aspect of many cancer therapies.

While direct evidence for this compound is lacking, related structures have been shown to influence DNA integrity and repair. For example, the introduction of a piperidine ligand into cisplatin (B142131) analogues was shown to affect the recognition of DNA cross-links by high mobility group proteins, which can influence DNA repair. nih.gov Other studies have shown that piperidine-containing compounds can induce DNA damage in cancer cells. nih.gov For example, the dispiropiperazine derivative SPOPP-3 was shown to cause DNA damage in SW480 cells. nih.gov Furthermore, some nucleoside analogues activate ATM-dependent DNA damage response pathways, leading to the phosphorylation of downstream substrates like Chk1, Chk2, and H2AX. elsevierpure.com The presence of the pyrazine ring, which can undergo redox reactions, might also contribute to the generation of reactive oxygen species (ROS), which can in turn cause DNA damage and activate DDR pathways. researchgate.net

Effects on AMPK Phosphorylation and Downstream Signaling

The AMP-activated protein kinase (AMPK) is a critical regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases and cancer. While direct studies on this compound are not extensively documented in available literature, research on analogous heterocyclic compounds suggests that this structural class may interact with the AMPK signaling pathway.

AMPK activation can be achieved through various mechanisms, including allosteric activation by AMP mimics or by inhibiting its dephosphorylation. nih.govnih.gov Small molecule activators can engage different subunits of the AMPK heterotrimer (α, β, γ). nih.gov For instance, some activators function by binding to the AMP-sensing CBS domains in the γ subunit. nih.gov

Studies on novel pyrazolone (B3327878) derivatives have demonstrated direct activation of AMPK heterotrimers, leading to downstream effects such as the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. nih.gov This phosphorylation inhibits ACC activity, leading to a decrease in de novo lipogenesis and a reduction in triglyceride accumulation in hepatocytes. nih.gov Similarly, biguanide (B1667054) analogues have been shown to activate AMPK, resulting in a significant decrease in plasmatic glucose levels in preclinical models. researchgate.net The activation of AMPK by these compounds leads to the inhibition of hepatic glucose production, a key mechanism for controlling hyperglycemia. researchgate.net

Mechanistic explorations suggest that compounds can activate different AMPK heterotrimers with varying subunit compositions (e.g., containing β1 or β2 subunits) with similar efficacy, indicating a broad activation profile. nih.gov The downstream consequences of AMPK activation by such small molecules include the reduced expression of key lipogenic transcription factors like SREBP-1c. nih.gov Given the structural similarities, it is plausible that pyrazinyl-piperidine derivatives could modulate AMPK activity, thereby influencing cellular metabolism, although further specific investigations are required to confirm this hypothesis.

Antimicrobial and Antituberculosis Activity Assessment (In Vitro)

The piperidine and pyrazine moieties are integral components of numerous compounds investigated for their antimicrobial properties. In vitro assessments of analogues of this compound have demonstrated a range of activities against various bacterial and mycobacterial strains.

Derivatives containing the piperidine ring have shown notable antibacterial effects. For example, certain novel piperidine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.75 mg/mL against Bacillus subtilis. academicjournals.org The antimicrobial efficacy is often broad, with activity observed against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org Similarly, pyrazole-based pyrido[2,3-d]pyrimidine-diones, which are structurally related heterocycles, have shown potency against B. subtilis and Corynebacterium tetani, with MIC values recorded at 100 µg/mL, comparable to or better than standard antibiotics like ampicillin (B1664943) in the same assay. researchgate.netresearchgate.net

In the context of antituberculosis activity, compounds incorporating pyrazine and related nitrogen-containing heterocyclic systems have shown significant promise. Pyrazinamide (B1679903) is a first-line antituberculosis drug, and its analogues continue to be explored for improved efficacy. nih.gov Research into 2-pyrazolylpyrimidinones identified compounds with potent bactericidal activity against replicating Mycobacterium tuberculosis (Mtb), including clinical isolates, with MICs as low as 200 nM. nih.gov These compounds were found to retain potency against drug-resistant strains, suggesting a novel mechanism of action potentially related to the perturbation of iron homeostasis. nih.gov Screening of various pyrazinamide analogs has identified molecules with significant activity against M. tuberculosis H37Rv, underscoring the value of the pyrazine core in developing new antitubercular agents. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Analogue Compounds

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine-dione | Bacillus subtilis | 100 | researchgate.netresearchgate.net |

| Pyrido[2,3-d]pyrimidine-dione | Corynebacterium tetani | 100 | researchgate.netresearchgate.net |

| Pyrido[2,3-d]pyrimidine-dione | Staphylococcus pneumoniae | 62.5 | researchgate.net |

| Piperidine Derivative | Bacillus subtilis | 0.75 (750 µg/mL) | academicjournals.org |

| Piperidine Derivative | Escherichia coli | 1.5 (1500 µg/mL) | academicjournals.org |

| Pyrano[2,3-c] pyrazole (B372694) | Escherichia coli | 6.25 | biointerfaceresearch.com |

| Pyrano[2,3-c] pyrazole | Klebsiella pneumoniae | 6.25 | biointerfaceresearch.com |

Note: Data presented is for analogue compounds and not for this compound itself. Conversion from mg/mL to µg/mL is shown for clarity where applicable.

Anticancer and Antiproliferative Activities (In Vitro Cellular Assays)

The pyrimidine scaffold, of which pyrazine is an isomer, is a core structure in many anticancer agents due to its resemblance to the nucleobases of DNA and RNA. Analogues of this compound incorporating pyrimidine, piperidine, and pyrazole moieties have been extensively evaluated for their antiproliferative effects in a variety of human cancer cell lines.

In vitro studies have demonstrated that these compounds can induce cytotoxicity and inhibit cell proliferation across different cancer types. For instance, certain imidazo[1,2-a]pyrimidine (B1208166) derivatives showed significant inhibition of breast cancer cell lines, with half-maximal inhibitory concentration (IC50) values of 39.0 μM against MCF-7 cells and 35.1 μM against the triple-negative MDA-MB-231 cell line. researchgate.net Other substituted pyrido[2,3-d]pyrimidines have also exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values as low as 4.08 µM against BT474 and 4.81 µM against MDA-MB-231. ekb.eg

The spectrum of activity is often broad. Phenylbipyridinylpyrazole derivatives have been screened against the NCI-60 panel of human cancer cell lines, showing wide-ranging activity. nih.gov One such compound demonstrated a high degree of selectivity and potency, inhibiting 96% of the growth of the leukemia SR cell line at a 10 µM concentration. nih.gov The antiproliferative effects are not limited to breast cancer and leukemia; significant activity has also been reported against prostate (PC-3), colon (HCT-116), and lung (A549) cancer cell lines for various pyrimidine derivatives. ekb.eg These findings highlight the potential of this chemical space for the development of new anticancer therapeutics.

Table 2: In Vitro Antiproliferative Activity of Selected Analogue Compounds

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyrimidine | MCF-7 | Breast | 39.0 | researchgate.net |

| Imidazo[1,2-a]pyrimidine | MDA-MB-231 | Breast (Triple-Negative) | 35.1 | researchgate.net |

| Pyrido[2,3-d]pyrimidine | BT474 | Breast | 4.08 | ekb.eg |

| Pyrido[2,3-d]pyrimidine | MDA-MB-231 | Breast (Triple-Negative) | 4.81 | ekb.eg |

| Pyrimidine-bridged Combretastatin | A549 | Lung | 3.71 | ekb.eg |

| 7H-pyrrolo[2,3-d]pyrimidine | MDA-MB-231 | Breast (Triple-Negative) | 3.20 | ekb.eg |

Note: Data presented is for analogue compounds and not for this compound itself. Some values were reported in µg/mL.

Structure-Activity Relationship (SAR) Elucidation from Preclinical Data

Structure-activity relationship (SAR) studies of pyrazinyl-piperidine analogues and related heterocyclic compounds have revealed that minor structural modifications can significantly impact biological potency and target selectivity. The nature and position of substituents on both the aromatic (pyrazine) and saturated (piperidine) rings are crucial determinants of activity.

For arylpiperazine derivatives, the substitution pattern on the aromatic ring with either electron-donating or electron-withdrawing groups can profoundly influence receptor binding affinity and selectivity. researchgate.net Similarly, for a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the substituent pattern of the phenyl ring was found to play a pivotal role in binding affinity and selectivity for opioid receptors. nih.gov Modifications to the linker connecting the piperidine and aryl moieties also significantly alter activity. nih.gov

Ring modifications and the spatial relationship between key pharmacophoric features are also critical. In a series of CXCR3 chemokine antagonists, inverting a piperidinyl-piperazine scaffold to a piperazinyl-piperidine resulted in a dramatic loss of affinity, highlighting the importance of the precise spatial arrangement of the basic nitrogen atoms for target interaction. researchgate.net The introduction of substituents at specific positions, such as the 2-position of a piperidine ring, can effectively enhance physicochemical properties like aqueous solubility without compromising biological activity. thieme-connect.com These findings underscore the importance of systematic structural modification to optimize the pharmacological profile of lead compounds.

Stereochemistry is a fundamental factor governing the interaction of small molecules with chiral biological targets like enzymes and receptors. For compounds containing chiral centers, such as substituted piperidines, the different stereoisomers often exhibit widely divergent biological activities and pharmacokinetic properties. thieme-connect.com

The introduction of a chiral center into a piperidine scaffold can enhance biological activity and selectivity. thieme-connect.com Studies on piperidin-4-one derivatives have demonstrated a clear stereochemical effect on their antibacterial and antifungal activities. nih.gov This is often because only one enantiomer or diastereomer can achieve the optimal orientation for binding within the active site of a target protein.

This principle was clearly demonstrated in a series of potent μ opioid receptor agonists, where the (3R, 4S)-enantiomer was found to have significantly more potent activity for opioid receptors than its (3S, 4R)-enantiomer. nih.gov In another study on antimalarial compounds, only the isomers with the "natural" (5S, αS) stereochemistry displayed significant activity. mdpi.com The unnatural isomers were substantially less potent or completely inactive, suggesting that biological processes such as membrane transport via stereoselective transporters, in addition to target binding, are critically dependent on the compound's three-dimensional structure. mdpi.com These stereoselective effects emphasize that the chirality of the piperidine ring and its substituents is a crucial element in the design of potent and selective therapeutic agents. researchgate.net

The piperidine and pyrazine rings are considered privileged scaffolds in medicinal chemistry, frequently serving as core structural components or key pharmacophores that govern interactions with biological targets. nih.govresearchgate.net

The piperidine ring, a six-membered nitrogenous heterocycle, is a versatile building block found in numerous pharmaceuticals. nih.govresearchgate.net Its conformational flexibility allows it to present substituents in precise three-dimensional arrangements, facilitating optimal binding to target proteins. The basic nitrogen atom of the piperidine ring is often a key interaction point, capable of forming ionic bonds or hydrogen bonds with acidic residues in a binding pocket. nih.gov For example, in molecular modeling studies of sigma-1 receptor ligands, the piperidine nitrogen atom was identified as the key positive ionizable functionality that anchors the ligand in the binding site. nih.gov

The pyrazine ring, an aromatic diazine, also plays a significant role in molecular recognition. As a bioisostere of pyridine (B92270) and other aromatic systems, it can engage in various non-covalent interactions, including hydrogen bonding (via its nitrogen atoms as acceptors) and π-π stacking with aromatic amino acid residues of a target protein. The presence and relative position of the two nitrogen atoms in the pyrazine ring influence its electronic properties and hydrogen bonding capacity, contributing to the affinity and selectivity of the molecule. mdpi.com The combination of a flexible, basic piperidine moiety with a rigid, aromatic pyrazine ring creates a powerful pharmacophoric template for designing molecules that can effectively interact with a wide range of biological targets.

Pharmacokinetic Assessment of 4 Methyl 1 2 Pyrazinyl 4 Piperidinamine and Analogues Preclinical in Vitro and Non Human Studies

In Vitro Metabolic Stability Evaluation

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes are standard preclinical models for assessing this parameter. For compounds structurally related to 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, such as other piperidine (B6355638) or piperazine (B1678402) derivatives, metabolic stability has been a focus of optimization.

Research on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines demonstrated that replacing a piperazine ring with a piperidine ring system led to improved metabolic stability in rat liver microsomes. nih.gov This suggests that the choice of the heterocyclic ring is crucial for metabolic robustness. Similarly, studies on 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione found that certain analogues showed significant metabolic stability in mouse liver microsome systems, a desirable drug-like property. nih.gov

The introduction of specific functional groups can also influence metabolic fate. For instance, the steric hindrance provided by a methyl group can sometimes prevent or slow down enzymatic degradation, thereby prolonging the half-life of a drug. polyu.edu.hk The metabolic stability of a compound is often quantified by its half-life (T₁/₂) in a microsomal assay. For example, in the development of certain antileishmanial agents, derivatives with good mouse microsomal stability were identified as having a T₁/₂ of over 40 minutes. mdpi.com

Table 1: Metabolic Stability of Structurally Related Compounds in Liver Microsomes

| Compound Class | Modification | In Vitro System | Outcome | Reference |

| Alicyclic Amines | Replacement of piperazine with piperidine | Rat Liver Microsomes | Improved metabolic stability | nih.gov |

| Imidazo[1,2-a]pyridines | Introduction of a pyridin-4-yl substituent | Mouse Liver Microsomes | Good stability (T₁/₂ > 40 min) | mdpi.com |

| Pyrimidinyl-piperazinyl derivatives | Core structure | Mouse Liver Microsomes | Showed metabolic stability | nih.gov |

Plasma Protein Binding Characteristics (e.g., Albumin Binding for Pyrazine (B50134) Derivatives)

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA), significantly affects its distribution and availability to target tissues. The pyrazine moiety, due to its heteroaromatic nature, can engage in various interactions with proteins. nih.govresearchgate.net A systematic analysis of pyrazine-based ligands in protein structures revealed that the most common interactions are hydrogen bonds, where a pyrazine nitrogen atom acts as an acceptor. nih.govresearchgate.net Additionally, π-interactions and other complex binding modes contribute to the affinity of these compounds for proteins. nih.govresearchgate.net

Studies exploring the interaction between different substituted pyrazines and HSA have shown that these compounds can quench the endogenous fluorescence of HSA, primarily through a static quenching mechanism, indicating the formation of a complex. researchgate.net Molecular docking studies suggest that hydrophobic forces are the main drivers of binding between pyrazines and HSA. researchgate.net The binding of various pyrazines can also induce conformational changes in the albumin protein. researchgate.net

Table 2: Interaction Characteristics of Pyrazine Derivatives with Human Serum Albumin (HSA)

| Compound | Key Finding | Primary Binding Force | Reference |

| 2,3,5,6-tetramethylpyrazine (TTMP) | Forms a stable combination with HSA | Hydrophobic forces | researchgate.net |

| 2,3,5-trimethylpyrazine (TMTP) | Forms a less stable combination with HSA | Hydrophobic forces | researchgate.net |

| 2,3-dimethylpyrazine (2,3-DMTP) | Quenches HSA fluorescence via static mechanism | Hydrophobic forces | researchgate.net |

| 2,5-dimethylpyrazine (2,5-DMTP) | Quenches HSA fluorescence via static mechanism | Hydrophobic forces | researchgate.net |

Distribution Characteristics in Non-Human Models (e.g., CNS Penetration for related compounds)

A compound's ability to distribute from the bloodstream into various tissues, including the central nervous system (CNS), is fundamental to its pharmacological effect. For compounds intended to act on the CNS, crossing the blood-brain barrier (BBB) is essential. The current standard of care for certain conditions, like nerve agent exposure, often involves drugs with poor CNS penetration due to their ionic nature. nih.gov

The development of novel, CNS-permeable agents provides valuable data on distribution characteristics in non-human models. For example, in vivo studies in rats with a novel oxime reactivator, LLNL-02, showed rapid distribution to the brain, with the maximum concentration (Cmax) being reached at the first 5-minute sampling point. nih.gov A 10 mg/kg dose resulted in a brain tissue concentration of 4.25 ng/mg, significantly higher than that observed for older compounds. nih.gov

In vitro models are also used to predict tissue penetration. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess a compound's ability to diffuse across a lipid membrane, mimicking the BBB or gastrointestinal tract. A study on a CNS-permeable therapeutic, diazepam, showed a permeability of 3.9 ± 1.1 × 10⁻⁶ cm/s in this assay. nih.gov For some 2-pyrimidinyl-piperazinyl-alkyl derivatives, the experimentally obtained apparent permeability coefficient (Papp) from a PAMPA assay was used to indicate high intestinal absorption. nih.gov

Table 3: CNS Permeability and Distribution Data for Related Compounds

| Compound | Model | Parameter | Value | Significance | Reference |

| LLNL-02 | In vivo (Rat) | Brain Cmax (10 mg/kg dose) | 4.25 ng/mg | Indicates rapid and significant brain distribution | nih.gov |

| Diazepam | In vitro (PAMPA) | Permeability | 3.9 ± 1.1 × 10⁻⁶ cm/s | Benchmark for high CNS permeability | nih.gov |

| Imidazo[1,2-a]pyridine (B132010) derivative | In vitro (PAMPA) | GIT Permeability | 452 nm/s | Indicates high gastrointestinal permeability | mdpi.com |

Strategies for Improving Pharmacokinetic Profiles (e.g., Enhanced Aqueous Solubility, Metabolic Robustness)

Optimizing the pharmacokinetic profile of a lead compound often involves structural modifications to enhance properties like aqueous solubility and metabolic stability. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and bioavailability. mdpi.com

Several strategies have been employed to improve the solubility of pyrazine derivatives and other heterocyclic compounds:

Structural Modification : Replacing certain moieties with more polar groups can enhance solubility. For instance, substituting a 4-chlorophenylthioether moiety with a pyridin-4-yl substituent was shown to greatly improve the aqueous solubility of an imidazo[1,2-a]pyridine derivative. mdpi.com

PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains to a parent compound can significantly increase water solubility. In one study, PEGylated pyrazine derivatives showed a 20-fold increase in water solubility while maintaining their biological activity. nih.gov

Formulation Techniques : Various pharmaceutical technologies can be used to enhance the solubility of poorly soluble drugs. These include complexation with cyclodextrins, the use of co-solvents, preparation of polymeric micelles, and particle size reduction techniques like micronization and nanosizing. mdpi.com

Improving metabolic robustness is another key goal. This is often achieved by modifying the chemical structure to block or slow down metabolic pathways:

Ring System Modification : As noted previously, replacing a metabolically labile ring system, such as piperazine, with a more stable one, like piperidine, can lead to significant improvements in metabolic stability. nih.gov

Introduction of Blocking Groups : Adding groups that sterically hinder the access of metabolic enzymes can protect a molecule from degradation. A methyl group, for example, can be strategically placed to prevent enzymatic attack. polyu.edu.hk

Table 4: Summary of Strategies to Improve Pharmacokinetic Properties

| Strategy | Pharmacokinetic Parameter | Example | Outcome | Reference |

| PEGylation | Aqueous Solubility | PEG attachment to a pyrazine derivative | ~20-fold increase in solubility | nih.gov |

| Moiety Replacement | Aqueous Solubility & Metabolic Stability | Replacing a lipophilic group with a pyridine (B92270) ring | Greatly improved solubility and good microsomal stability | mdpi.com |

| Ring System Modification | Metabolic Stability | Replacing piperazine with piperidine | Improved stability in rat liver microsomes | nih.gov |

| Complexation | Aqueous Solubility | Use of cyclodextrins | Formation of inclusion complexes increases water solubility | mdpi.com |

Analytical and Bioanalytical Methodologies for Research on 4 Methyl 1 2 Pyrazinyl 4 Piperidinamine

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC))

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are indispensable tools for the separation, identification, and quantification of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine from complex mixtures, such as reaction intermediates or biological samples. These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. UHPLC, utilizing smaller particle-sized columns (typically under 2 μm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

For a compound with the chemical nature of this compound, which contains both basic nitrogen atoms and aromatic moieties, reversed-phase chromatography is the most common approach. A C18 column is typically employed as the stationary phase, while the mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The buffer helps to ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks.

Method development for this compound would involve optimizing parameters such as mobile phase composition, pH, gradient elution, flow rate, and column temperature to achieve optimal separation from impurities and metabolites. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, as the pyrazinyl ring is expected to have a strong chromophore.

Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of this compound

| Parameter | HPLC Condition | UHPLC Condition | Rationale |

|---|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm | Reversed-phase chemistry suitable for the compound's polarity. UHPLC offers higher efficiency. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Provides protons for positive ion mode mass spectrometry and controls pH. |

| Mobile Phase B | Acetonitrile | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 5 min | Elutes compounds with a wide range of polarities. Faster gradient with UHPLC. |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for column dimensions and particle size. |

| Column Temp. | 35 °C | 40 °C | Improves peak shape and reproducibility. |

| Detection | UV at 254 nm | Diode Array Detector (DAD) | The pyrazinyl moiety allows for UV detection. DAD provides spectral data for peak purity. |

Mass Spectrometry for Identification and Quantification (e.g., LC-MS, QTOF)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of this compound. It provides highly sensitive and selective quantification as well as definitive structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. frontiersin.org This involves selecting the protonated molecular ion [M+H]⁺ as the precursor ion in the first quadrupole, fragmenting it in the collision cell (second quadrupole), and monitoring a specific product ion in the third quadrupole. This process provides exceptional specificity, minimizing interference from matrix components.

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF), provides an accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound and identify unknown metabolites or impurities. mdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₀H₁₆N₄)

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₄ | - |

| Monoisotopic Mass | 192.1375 Da | The exact mass of the most abundant isotopes. |

| [M+H]⁺ Ion (Precursor) | 193.1448 m/z | The protonated molecule observed in positive ion mode ESI-MS. Used for Q1 selection in MRM. |

| Major Fragment Ion 1 | 113.1077 m/z | Corresponds to the piperidinamine moiety after cleavage of the bond to the pyrazinyl ring. |

| Major Fragment Ion 2 | 81.0345 m/z | Corresponds to the protonated pyrazine (B50134) ring following fragmentation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules like this compound. researchgate.net Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, distinct signals would be expected for the protons on the pyrazine ring, the piperidine (B6355638) ring (axial and equatorial protons), and the methyl group.

¹³C NMR provides information on the number of different types of carbon atoms in the molecule. Signals would be expected for the aromatic carbons of the pyrazine ring, the aliphatic carbons of the piperidine ring, and the methyl carbon. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |

|---|---|---|---|